![molecular formula C10H14ClNO3S B5700314 3-chloro-N-isopropyl-4-methoxybenzenesulfonamide](/img/structure/B5700314.png)
3-chloro-N-isopropyl-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-isopropyl-4-methoxybenzenesulfonamide, also known as N-(3-chloro-4-methoxyphenyl)-N-isopropylsulfamoyl chloride, is a sulfonamide compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a topic of interest for many researchers.
Mechanism of Action
The mechanism of action of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide involves its binding to the active site of the target enzyme, thereby inhibiting its activity. This leads to a decrease in the production of the enzyme's substrate, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide depend on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the body's acid-base balance. Inhibition of other enzymes may have different effects on various physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide in lab experiments is its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function. However, one limitation is that its inhibitory activity may not be specific to a particular enzyme, which can lead to off-target effects.
Future Directions
1. Further studies to explore the potential of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide as a therapeutic agent for the treatment of various diseases.
2. Investigation of the structure-activity relationship of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide to identify more potent inhibitors.
3. Development of novel synthetic methods for the production of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide.
4. Exploration of the potential of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide as a tool for studying enzyme function and inhibition.
5. Investigation of the potential of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide as a scaffold for the development of novel drugs.
Synthesis Methods
The synthesis of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide involves the reaction of 3-chloro-4-methoxyaniline with isopropyl chloroformate and sodium sulfamate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
properties
IUPAC Name |
3-chloro-4-methoxy-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-7(2)12-16(13,14)8-4-5-10(15-3)9(11)6-8/h4-7,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLBGGTTZJNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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